Folate-PEG3-alkyne
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Overview
Description
Folate-PEG3-alkyne: is a compound that combines folic acid with a polyethylene glycol (PEG) linker and an alkyne group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The folate moiety allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Folate-PEG3-alkyne is synthesized by attaching a folate moiety to a PEG linker, which is then functionalized with an alkyne group. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method used to introduce the alkyne group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Chemical Reactions Analysis
Types of Reactions: Folate-PEG3-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing compounds.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be further utilized in various applications such as drug delivery and molecular imaging .
Scientific Research Applications
Chemistry: Folate-PEG3-alkyne is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins by recruiting the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to create targeted delivery systems for drugs and imaging agents. The folate moiety targets cells expressing folate receptors, enhancing the specificity and efficacy of the delivered agents .
Medicine: In medical research, this compound is explored for its potential in cancer therapy. By targeting folate receptors on cancer cells, it helps in the selective delivery of therapeutic agents, reducing off-target effects and improving treatment outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development of targeted drug delivery systems and diagnostic tools. Its ability to undergo click chemistry reactions makes it a versatile tool for conjugating various molecules .
Mechanism of Action
Folate-PEG3-alkyne exerts its effects through the folate receptor-mediated endocytosis pathway. The folate moiety binds to folate receptors on the cell surface, facilitating the internalization of the conjugated molecule. This targeted delivery mechanism enhances the specificity and efficacy of therapeutic agents, particularly in cancer cells overexpressing folate receptors .
Comparison with Similar Compounds
Folate-PEG-azide: Similar to Folate-PEG3-alkyne but contains an azide group instead of an alkyne group. It also undergoes click chemistry reactions but with different reactivity.
Folate-PEG-acid: Contains a carboxylic acid group and is used for conjugation through amide bond formation.
Folate-PEG-amine: Contains an amine group and is used for conjugation through amide or urea bond formation
Uniqueness: this compound is unique due to its alkyne group, which allows for highly efficient and selective click chemistry reactions. This makes it particularly useful in the synthesis of complex molecules such as PROTACs and in the development of targeted drug delivery systems .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQOUUGJBSCVDT-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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